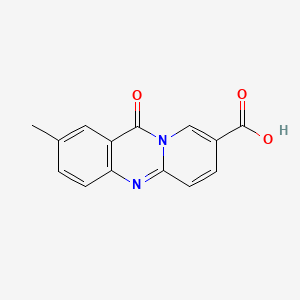
ethyl 3-(4-hydroxy-3-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to a propionic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of 3-(4-Hydroxy-3-methyl-phenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
ethyl 3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(4-Oxo-3-methyl-phenyl)-propionic acid ethyl ester.
Reduction: The ester group can be reduced to an alcohol, yielding 3-(4-Hydroxy-3-methyl-phenyl)-propanol.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: 3-(4-Oxo-3-methyl-phenyl)-propionic acid ethyl ester.
Reduction: 3-(4-Hydroxy-3-methyl-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
ethyl 3-(4-hydroxy-3-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl 3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress in cells.
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxy-phenyl)-propionic acid ethyl ester: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Hydroxy-3-methyl-phenyl)-propionic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
3-(4-Hydroxy-3-methyl-phenyl)-propionic acid: The parent acid form without the ester group.
Uniqueness
ethyl 3-(4-hydroxy-3-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and ester groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
ethyl 3-(4-hydroxy-3-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)9(2)8-10/h4,6,8,13H,3,5,7H2,1-2H3 |
InChIキー |
TXHKPFVIRMWRNZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-Methyl-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8624889.png)
![(2-Ethyl-1,6-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B8624896.png)

![2-[(Dimethylamino)methyl]-4-pyrimidinamine](/img/structure/B8624922.png)





![4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8624960.png)

![1-Bromo-4-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8624966.png)
